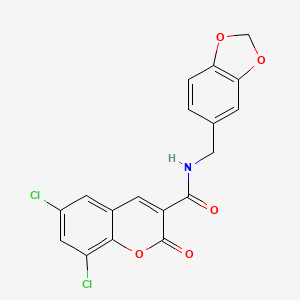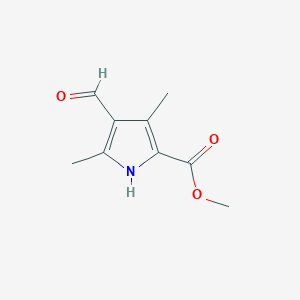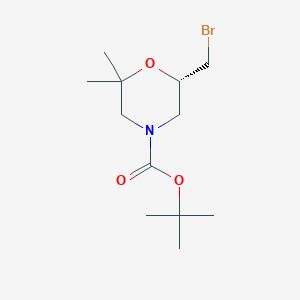
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, also known as LY2886721, is a small molecule drug that has been developed for the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-tumor Activities
The compound has been explored for its potential in anti-tumor applications. A study focused on the synthesis of novel isoxazole compounds, including derivatives related to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, demonstrated that some of these compounds exhibited significant anti-tumor activities. This research highlights the compound's potential in contributing to the development of new anti-cancer therapies (Qi Hao-fei, 2011).
Antibacterial Evaluation
Isoxazoline and oxazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their antibacterial activity. These studies have shown promising results against various resistant Gram-positive and Gram-negative bacteria. The findings suggest the potential of these compounds, including 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, in developing new antibacterial agents to combat resistant strains of bacteria (V. Varshney et al., 2009).
Radioligand Imaging
Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural features with 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, has led to the development of selective ligands for the translocator protein (18 kDa), useful in radioligand imaging with positron emission tomography (PET). This application is crucial for advancing neurological research and diagnostics (F. Dollé et al., 2008).
Antimicrobial Activity
Studies on isoxazole-substituted 1,3,4-oxadiazoles, related to the compound of interest, have demonstrated antimicrobial activity against bacterial and fungal strains. These compounds, including 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, could serve as a basis for developing new antimicrobial agents to address the growing issue of antibiotic resistance (Srinivas Marri et al., 2018).
Eigenschaften
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-14(19-21-9)17-15(20)8-10-7-13(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOJRHDARNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)

![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)
